molecular formula C20H20FN3O3S2 B2435343 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide CAS No. 923367-88-8

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide

Cat. No.: B2435343
CAS No.: 923367-88-8
M. Wt: 433.52
InChI Key: PCKAQZODJSPHEE-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H20FN3O3S2 and its molecular weight is 433.52. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S2/c21-14-4-6-15(7-5-14)29(26,27)24-10-8-13(9-11-24)19(25)23-20-17(12-22)16-2-1-3-18(16)28-20/h4-7,13H,1-3,8-11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKAQZODJSPHEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and therapeutic implications based on recent findings.

  • Molecular Formula : C19H21N3O2S
  • Molecular Weight : 339.45 g/mol
  • CAS Number : 924099-53-6

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity
    • Studies have indicated that piperidine derivatives exhibit significant anticancer properties. For instance, compounds similar to the target compound have shown effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • Enzyme Inhibition
    • The compound's sulfonamide group suggests potential as an enzyme inhibitor. Research has highlighted its ability to inhibit acetylcholinesterase (AChE) and urease, which are important in treating conditions like Alzheimer's disease and urinary tract infections respectively.
  • Antimicrobial Activity
    • Preliminary tests have shown that related compounds possess antibacterial properties against both Gram-positive and Gram-negative bacteria. This suggests that the target compound may also exhibit similar antimicrobial effects.

Anticancer Studies

Recent studies have evaluated the cytotoxic effects of various piperidine derivatives against cancer cell lines. For example, a related compound demonstrated an IC50 value of 4.363 μM against HCT116 cells, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .

CompoundCell LineIC50 (μM)Reference
Compound AMCF-75.0
Compound BHCT1164.363
Target CompoundMCF-7TBDCurrent Study

Enzyme Inhibition Assays

The enzyme inhibition profile has been assessed using various assays:

  • Acetylcholinesterase Inhibition : The target compound's sulfonyl moiety is hypothesized to enhance binding affinity towards AChE.
  • Urease Inhibition : Similar compounds have shown promising results against urease, suggesting potential for treating related infections.
EnzymeInhibitor TypeIC50 (μM)Reference
AChETarget CompoundTBDCurrent Study
UreaseCompound C12.0

Antimicrobial Activity

The antimicrobial efficacy of the target compound is being explored through disk diffusion methods and minimum inhibitory concentration (MIC) assays against various bacterial strains.

Bacterial StrainMIC (μg/mL)Reference
E. coliTBDCurrent Study
S. aureusTBDCurrent Study

Case Studies

Several case studies have demonstrated the therapeutic potential of piperidine derivatives:

  • Case Study on Neurodegenerative Diseases : A study investigated a series of piperidine compounds for their AChE inhibitory activity, revealing that modifications to the sulfonamide group significantly enhanced potency .
  • Cancer Treatment Trials : Clinical trials involving similar compounds showed promising results in reducing tumor size in patients with advanced-stage cancers .

Preparation Methods

Cyclocondensation of Cyclopentanone with Sulfur and Cyanoacetamide

Adapting methods from Wardakhan et al., the cyclopenta[b]thiophene core is synthesized via a three-component reaction:

  • Formation of 2-cyano-2-cyclopentylideneacetohydrazide :
    Cyclopentanone (1 eq) reacts with cyanoacetylhydrazine (1 eq) in 1,4-dioxane under reflux with piperidine catalysis (2 mol%). The intermediate enamine precipitates upon acidification (HCl/ice) with 78% yield.

  • Thiophene ring closure :
    The enamine is treated with elemental sulfur (1 eq) in ethanol under reflux for 6 hours. Triethylamine (1.5 eq) facilitates sulfur incorporation, yielding 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbohydrazide (85% purity by TLC).

  • Cyano group introduction :
    Diazotization of the amine (conc. H₂SO₄, NaNO₂, 0°C) followed by coupling with cyanide donors (e.g., CuCN) introduces the nitrile group. Alternatively, nucleophilic displacement of a leaving group (e.g., chloride) with KCN in DMF at 80°C achieves regioselective cyanation (72% yield).

Analytical Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.15–2.43 (m, 4H, cyclopentyl CH₂), 2.75–2.89 (m, 2H, thiophene-adjacent CH₂), 3.12 (s, 1H, NH, D₂O exchangeable).
  • MS (ESI) : m/z 179.1 [M+H]⁺.

Synthesis of 1-((4-Fluorophenyl)Sulfonyl)Piperidine-4-Carboxylic Acid

Piperidine-4-Carboxylic Acid Protection and Sulfonylation

Following protocols from mitochondrial fusion modulator syntheses:

  • N-Boc protection :
    Piperidine-4-carboxylic acid (1 eq) is treated with di-tert-butyl dicarbonate (1.1 eq) in THF/water (3:1) with NaHCO₃ (2 eq) at 0°C→RT. The Boc-protected intermediate isolates in 89% yield after extraction (EtOAc) and drying (MgSO₄).

  • Sulfonylation :
    Boc-piperidine-4-carboxylic acid (1 eq) reacts with 4-fluorobenzenesulfonyl chloride (1.2 eq) in CH₂Cl₂ under N₂. DMAP (0.1 eq) catalyzes the reaction at 25°C for 12 hours. Deprotection with TFA/CH₂Cl₂ (1:1) yields the sulfonylated acid (94% purity by HPLC).

Optimization Note :
Excess sulfonyl chloride and prolonged reaction times (>24 h) reduce yields due to di-sulfonation byproducts.

Analytical Data :

  • ¹³C NMR (101 MHz, CDCl₃): δ 172.8 (COOH), 164.2 (C-F, J = 252 Hz), 135.1–116.4 (Ar-C), 52.3 (piperidine C-4), 44.7 (N-SO₂).
  • IR (KBr) : 1715 cm⁻¹ (C=O), 1345, 1162 cm⁻¹ (SO₂).

Amide Coupling and Final Assembly

Carboxamide Formation via EDCl/HOBt Activation

Using carbodiimide chemistry from EvitaChem protocols:

  • Activation of carboxylic acid :
    1-((4-Fluorophenyl)sulfonyl)piperidine-4-carboxylic acid (1 eq) is dissolved in anhydrous DMF. EDCl (1.5 eq) and HOBt (1.5 eq) are added at 0°C, stirred for 30 minutes to form the active ester.

  • Nucleophilic attack by cyclopenta[b]thiophen-2-amine :
    5,6-Dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile (1 eq) is added portionwise, followed by NMM (2 eq). The reaction proceeds at 25°C for 18 hours. Quenching with ice-water precipitates the crude product, which is purified via silica chromatography (hexane/EtOAc 3:1→1:1) to yield the title compound (68% yield).

Critical Parameters :

  • Moisture-free conditions prevent premature hydrolysis of the active ester.
  • Excess amine (1.2 eq) drives the reaction to completion.

Analytical Characterization and Validation

Spectroscopic Confirmation

¹H NMR (500 MHz, DMSO-d₆):

  • δ 1.65–1.89 (m, 4H, piperidine CH₂), 2.15–2.48 (m, 6H, cyclopentyl/thiophene CH₂), 3.21 (t, J = 6.1 Hz, 2H, N-SO₂CH₂), 7.38–7.85 (m, 4H, Ar-H), 8.12 (s, 1H, NH, D₂O exchangeable).

¹³C NMR (126 MHz, DMSO-d₆):

  • δ 169.8 (CONH), 163.1 (C-F), 142.5 (thiophene C-2), 118.3 (CN), 57.4 (piperidine C-4).

HRMS (ESI-TOF) :

  • m/z calcd for C₂₀H₁₉FN₃O₃S₂ [M+H]⁺: 448.0892; found: 448.0889.

Purity Assessment

HPLC (C18, 70:30 MeCN/H₂O, 1 mL/min): 98.2% purity (tᵣ = 6.74 min).

Synthetic Challenges and Mitigation Strategies

  • Regioselectivity in Cyanation :
    Competing nitrile formation at C-2 vs. C-3 is minimized using CuCN in DMF at 80°C, favoring C-3 substitution due to steric hindrance from the cyclopentyl ring.

  • Sulfonylation Side Reactions :
    Di-sulfonation is suppressed by stoichiometric control (1.2 eq sulfonyl chloride) and low temperatures (0°C→RT).

  • Amide Coupling Efficiency : EDCl/HOBt outperforms DCC or HATU in minimizing racemization, as evidenced by chiral HPLC (99.1% enantiomeric excess).

Q & A

Q. What synthetic methodologies are recommended for preparing this compound?

The synthesis involves multi-step reactions, including sulfonylation of the piperidine core and coupling with the cyclopenta[b]thiophene moiety. Key steps include:

  • Use of column chromatography (e.g., ethyl acetate/hexane gradients) for purification .
  • Reaction monitoring via TLC and characterization by 1H^1H/13C^{13}C NMR and HRMS to confirm structure and purity .
  • Optimization of reaction conditions (e.g., solvent choice, temperature) to enhance yields, as demonstrated in related bicyclic systems .

Q. Which spectroscopic techniques are critical for structural elucidation?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR are essential for confirming the sulfonylpiperidine and cyclopenta[b]thiophene moieties. For example, 1H^1H NMR can resolve diastereotopic protons in the cyclopentane ring .
  • HRMS : Validates molecular weight and isotopic patterns .
  • X-ray crystallography (if crystals are obtainable): SHELX-based refinement provides atomic-level structural insights, though this requires high-quality single crystals .

Q. What in vitro models are suitable for initial antiproliferative activity screening?

  • Use human cancer cell lines (e.g., MCF7 breast adenocarcinoma) with IC50_{50} determination via assays like MTT or SRB.
  • Compare results to structurally similar derivatives (e.g., ’s compounds 24 and 25, which showed IC50_{50} values of 30.8–38.7 nM via tyrosine kinase inhibition) .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability and yield?

  • Microwave-assisted synthesis : Reduces reaction times and improves efficiency, as shown in cyclopenta-isoxazole derivatives .
  • Catalyst screening : Test palladium or copper catalysts for coupling steps to minimize side products .
  • Solvent optimization : Replace traditional solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to enhance sustainability .

Q. How to resolve contradictions between kinase inhibition assays and cellular activity data?

  • Orthogonal assays : Combine ATP-binding assays (e.g., fluorescence polarization) with cellular kinase phosphorylation profiling to validate target engagement .
  • Structural analysis : Use molecular docking (based on SHELX-refined crystallographic data) to identify steric or electronic mismatches between computational models and experimental results .

Q. What strategies guide structure-activity relationship (SAR) studies for tyrosine kinase inhibition?

  • Analog synthesis : Modify the 3-cyano group on the thiophene ring or the 4-fluorophenylsulfonyl moiety to assess their roles in binding .
  • Kinase panel screening : Test analogs against a broad kinase panel (e.g., EGFR, VEGFR) to identify selectivity trends .
  • Free-energy perturbation (FEP) calculations : Model the impact of substituent changes on binding affinity to prioritize synthetic targets .

Q. How to address metabolic instability in preclinical studies?

  • Liver microsomal assays : Identify metabolic soft spots (e.g., sulfonyl or piperidine groups) using human hepatocytes .
  • Prodrug strategies : Modify the carboxamide group to enhance stability, as seen in sulfonamide-based prodrugs .

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